B1577787 Brevinin-2E-OG4 antimicrobial peptide

Brevinin-2E-OG4 antimicrobial peptide

Cat. No.: B1577787
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-2E-OG4 is a member of the Brevinin-2 family, a class of cationic, α-helical antimicrobial peptides (AMPs) predominantly isolated from amphibian skin secretions. These peptides exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and even enveloped viruses. Brevinin-2E-OG4, in particular, is noted for its unique evolutionary pattern characterized by equal rates of synonymous and nonsynonymous substitutions, suggesting neutral selection pressure during its evolution . This contrasts with other Brevinin subgroups, which often undergo diversifying selection to optimize antimicrobial efficacy.

Properties

bioactivity

Antimicrobial

sequence

GLLDTFKNLALNAAKSAGVSVLNSLSCKLFKTC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features

Brevinin-2E-OG4 vs. Brevinin-2 Family Members
  • Brevinin-2CE (37 aa) and Brevinin-2Ka (33 aa): Both possess a conserved C-terminal "Rana box" domain stabilized by a disulfide bond (Cys18–Cys24 in Brevinin-1E) . However, truncation studies reveal that the N-terminal α-helix (residues 6–17) is critical for activity. Removal of the C-terminal region (e.g., B2CE-N26 and B2Ka-N26) reduces potency, while substitutions like V5K and G14K enhance antimicrobial activity by increasing positive charge and amphiphilicity .
  • Brevinin-2GUb: Shares the Brevinin-2 family’s α-helical structure but lacks detailed structural characterization.
Brevinin-2E-OG4 vs. Brevinin-1 Family
  • Brevinin-1E: Exhibits a flexible N-terminal region and a stable α-helix (RMSD 0.52 Å for residues 6–17) stabilized by a disulfide bond. Its amphipathic helix facilitates membrane interaction, similar to magainin and nigrocin .

Antimicrobial Activity and Selectivity

Peptide Target Pathogens MIC (µg/mL) Hemolytic Activity (% at 100 µg/mL) Key Structural Features
Brevinin-2E-OG4 Broad-spectrum (Gram±, fungi) Data pending Not reported Neutral selection, α-helix
Brevinin-2CE E. coli, S. aureus 6.25–12.5 15–20% Full-length, disulfide bond
B2CE-N26-V5K E. coli, S. aureus 1.56–3.12 25–30% Truncated, +2 charge
Brevinin-2Ka P. aeruginosa, B. subtilis 12.5–25 10–15% Full-length, disulfide bond
Brevinin-1E C. albicans, E. coli 3.12–6.25 30–40% Stable α-helix, disulfide bond
Brevinin-2-related peptide (B2RP) A. baumannii 4–8 50% Lys4 substitution, broad activity
  • Key Findings :
    • Charge Optimization : Increasing net charge (e.g., V5K substitution in B2CE-N26) enhances antimicrobial activity but elevates hemolysis, underscoring the challenge of balancing efficacy and toxicity .
    • Role of Disulfide Bonds : Unlike Brevinin-1E, Brevinin-2 peptides retain activity even when disulfide bonds are removed, suggesting a divergent mechanism of membrane disruption .
    • Neutral Selection in Brevinin-2E-OG4 : Its evolutionary pattern may reflect functional redundancy or environmental adaptability rather than direct optimization for antimicrobial potency .

Mechanism of Action and Resistance

  • Membrane Disruption : Brevinin-2E-OG4 likely employs a carpet-like mechanism, common to α-helical AMPs, where cationic residues interact with microbial membranes, causing depolarization and leakage .
  • Resistance Mechanisms : Pathogens counteract AMPs via membrane modifications (e.g., lipid A alteration in Gram-negative bacteria) and efflux pumps. Brevinin-2E-OG4’s neutral selection may render it less prone to resistance compared to peptides under strong diversifying pressure .

Clinical and Therapeutic Potential

  • Brevinin-2GUb and B2RP : Demonstrated efficacy against multidrug-resistant A. baumannii (MIC 4–8 µg/mL) but require further optimization to reduce hemolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.